

# CAS number 957062-65-6 properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

2-

Compound Name: *(Morpholinosulfonyl)phenylboronic acid*

Cat. No.: B1452224

[Get Quote](#)

An In-depth Technical Guide to Lapatinib: A Dual Tyrosine Kinase Inhibitor for Targeted Cancer Therapy

## Introduction

Lapatinib, an orally active small-molecule inhibitor, represents a significant advancement in the targeted therapy of cancers characterized by the overexpression of the human epidermal growth factor receptors EGFR (ErbB1) and HER2 (ErbB2).<sup>[1][2][3]</sup> Unlike monoclonal antibodies that target the extracellular domain of these receptors, Lapatinib penetrates the cell membrane and acts on the intracellular tyrosine kinase domain, effectively blocking downstream signaling pathways crucial for tumor growth and survival.<sup>[1][2]</sup> This guide provides a comprehensive overview of Lapatinib's properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

## Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib functions as a potent and reversible dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).<sup>[1][4]</sup> In many epithelial tumors, particularly in certain types of breast and lung cancer, these receptors are overexpressed and their signaling pathways are constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.

The binding of ligands such as EGF or heregulin to the extracellular domain of these receptors induces receptor dimerization (homodimers or heterodimers) and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.<sup>[5]</sup> These pathways are central to promoting cell proliferation, survival, and differentiation.

Lapatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.<sup>[2]</sup> This blockade leads to the inhibition of tumor cell growth and induction of apoptosis.<sup>[6]</sup>

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Lapatinib.

## Physicochemical Properties

Lapatinib is typically used in its ditosylate salt form for improved solubility and stability.[\[3\]](#)[\[7\]](#) The following table summarizes the key physicochemical properties of Lapatinib.

| Property          | Value                         | Reference           |
|-------------------|-------------------------------|---------------------|
| CAS Number        | 231277-92-2 (Lapatinib base)  | <a href="#">[4]</a> |
| Molecular Formula | <chem>C29H26ClFN4O4S</chem>   | <a href="#">[5]</a> |
| Molecular Weight  | 581.06 g/mol                  | <a href="#">[5]</a> |
| Appearance        | Solid                         | <a href="#">[1]</a> |
| Solubility        | Soluble in DMSO (>29.1 mg/mL) | <a href="#">[1]</a> |
| Boiling Point     | 750.7 °C                      | <a href="#">[5]</a> |
| Storage           | -20°C                         | <a href="#">[4]</a> |

## Experimental Protocols

### In Vitro Kinase Assay for EGFR and HER2 Inhibition

This protocol outlines a method to determine the inhibitory activity of Lapatinib on EGFR and HER2 tyrosine kinases.

**Objective:** To quantify the  $IC_{50}$  values of Lapatinib for EGFR and HER2.

**Materials:**

- Recombinant human EGFR and HER2 kinase domains
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT)

- Lapatinib stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

**Procedure:**

- Prepare serial dilutions of Lapatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant EGFR or HER2 kinase.
- Add the diluted Lapatinib or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Detect the luminescence signal using a plate reader.
- Calculate the percentage of kinase inhibition for each Lapatinib concentration relative to the vehicle control.
- Determine the IC<sub>50</sub> value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## Kinase Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro kinase inhibition assay.

## Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of Lapatinib on cancer cell lines overexpressing HER2.

Objective: To determine the GI<sub>50</sub> (concentration for 50% growth inhibition) of Lapatinib in a HER2-positive cancer cell line (e.g., BT-474).

### Materials:

- BT-474 breast cancer cell line
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Lapatinib stock solution (in DMSO)
- 96-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- Plate reader capable of luminescence detection

### Procedure:

- Seed BT-474 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
- Prepare serial dilutions of Lapatinib in complete growth medium.
- Remove the old medium from the cells and add the medium containing different concentrations of Lapatinib or DMSO (vehicle control).
- Incubate the cells for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell growth inhibition for each Lapatinib concentration relative to the vehicle control.
- Determine the GI<sub>50</sub> value by plotting the percentage of inhibition against the log of the Lapatinib concentration.

## Synthesis Outline

The chemical synthesis of Lapatinib is a multi-step process. A common route involves the following key transformations:

- Williamson Ether Synthesis: Coupling of a substituted nitrophenol with a fluorobenzyl bromide.
- Nitro Group Reduction: Reduction of the nitro group to an aniline.
- Condensation: Reaction of the aniline with a 4-chloro-6-iodoquinazoline.

- Stille Coupling: Palladium-catalyzed coupling with a furan derivative.
- Reductive Amination: Formation of the side chain via reaction with an amine.
- Salt Formation: Treatment with p-toluenesulfonic acid to yield Lapatinib ditosylate.<sup>[8]</sup>

## Synthetic Pathway Overview



[Click to download full resolution via product page](#)

Caption: A generalized synthetic scheme for Lapatinib.

## Conclusion

Lapatinib remains a cornerstone in the treatment of HER2-positive cancers. Its well-defined mechanism of action, oral bioavailability, and established clinical efficacy make it a valuable tool for both therapeutic and research purposes. This guide has provided a technical overview of its core properties and methodologies to aid scientists and researchers in the field of oncology and drug development.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. apexbt.com [apexbt.com]
- 2. Lapatinib | 231277-92-2 [chemicalbook.com]
- 3. Lapatinib Ditosylate CAS 388082-78-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Lapatinib | CAS 231277-92-2 | EGFR, HER2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Lapatinib | 231277-92-2 | FC12433 | Biosynth [biosynth.com]
- 6. Lapatinib Ditosylate Monohydrate - LKT Labs [lktlabs.com]
- 7. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lapatinib Ditosylate | 388082-77-7 [chemicalbook.com]
- To cite this document: BenchChem. [CAS number 957062-65-6 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1452224#cas-number-957062-65-6-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)